molecular formula C13H9N3O2 B188108 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 3323-26-0

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No. B188108
CAS RN: 3323-26-0
M. Wt: 239.23 g/mol
InChI Key: SNBCSKCONKUZBA-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H9N3O2 . It is recognized as an important fused bicyclic 5–6 heterocycle due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for a similar compound, 2-phenylimidazo[1,2-a]pyridine, involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)imidazo[1,2-a]pyridine” consists of a fused bicyclic 5–6 heterocycle . The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 67.5±0.5 cm3, and a molar volume of 177.2±7.0 cm3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are known to undergo various chemical reactions. For instance, they can be functionalized via radical reactions . Additionally, they can participate in rhodium-catalyzed cascade reactions .


Physical And Chemical Properties Analysis

“2-(4-Nitrophenyl)imidazo[1,2-a]pyridine” has several notable physical and chemical properties. It has a polar surface area of 63 Å2, a polarizability of 26.8±0.5 10-24 cm3, and a surface tension of 59.0±7.0 dyne/cm .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents, particularly against breast cancer cells . For instance, compound 15, an N-acylhydrazone derivative, exhibited potent activity against MCF7 and MDA-MB-231 cell lines .

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . They can be directly functionalized, making them efficient for constructing imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridine cores have wide-ranging pharmacological activities . They are found in many commercial pharmaceutical molecules, such as alpidem (hypnotic), miroprofen (analgesic), minodronic acid (anti-osteoporosis), zolpidem (sedative), and zolimidine (antiulcer) .

Material Science

Imidazo[1,2-a]pyridine is also useful in material science due to its structural character . It has been reported in different technological applications .

Optoelectronic Devices

Imidazo[1,2-a]pyridine compounds have been used in optoelectronic devices . Their unique properties make them suitable for use in these advanced technologies .

Sensors

Imidazo[1,2-a]pyridine-based compounds can be used as chemical sensors . Their sensitivity and selectivity make them ideal for detecting specific substances .

Bioimaging

Imidazo[1,2-a]pyridine-based fluorescent probes have been used for bioimaging . They can help visualize biological processes, providing valuable insights into cellular functions .

Coordination Complexes

Imidazo[1,2-a]pyridine compounds can act as ligands for a plethora of coordination complexes . These complexes have various applications in catalysis, magnetism, and luminescence .

Safety and Hazards

The safety data sheet for a similar compound suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust, contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

The wide range of applications in medicinal chemistry and material science suggests that “2-(4-Nitrophenyl)imidazo[1,2-a]pyridine” and similar compounds have significant potential for future research and development .

properties

IUPAC Name

2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)12-9-15-8-2-1-3-13(15)14-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBCSKCONKUZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186882
Record name Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

CAS RN

3323-26-0
Record name 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3323-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003323260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-aminopyridine (0.20 g, 2.11 mmol) and 2-bromo-4′-nitroacetophenone (0.5 g, 2.05 mmol) in EtOH (25 ml) was heated under reflux for 18 h. The reaction mixture was allowed to cool and sodium bicarbonate (88 mg, 1.05 mmol) was added and heating was continued for 2 h. On cooling to room temperature, the solvent was removed under reduced pressure and the residue was dissolved in DCM (40 ml), washed with water (40 ml), and dried (Na2SO4). The solvent was removed under reduced pressure to give a brown solid which was purified by flash chromatography (15:1 DCM/MeOH) to give the title compound (0.27 g, 54%) as a yellow solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Yield
54%

Synthesis routes and methods II

Procedure details

5.00 g (20.49 mmol) 2-Bromo-1-(4-nitrophenyl)-ethanone and 3.86 g (40.98 mmol) 2-aminopyridine are heated to reflux in 50 mL acetonitrile for 3 hours. The mixture is allowed to cool to RT. The solvent is evaporated. The residue is suspended in ethanol and alkalinized with ammonia solution. The precipitate is filtered off, washed with diethyl ether and dried.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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